Gingerglycolipid C

Description

Properties

CAS No. |

35949-86-1 |

|---|---|

Molecular Formula |

C33H60O14 |

Molecular Weight |

680.8 g/mol |

IUPAC Name |

[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C33H60O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h9-10,22-24,26-35,37-42H,2-8,11-21H2,1H3/b10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1 |

InChI Key |

VROZOADUAPWACT-NYURTQROSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Gingerglycolipid C

For Researchers, Scientists, and Drug Development Professionals

Introduction

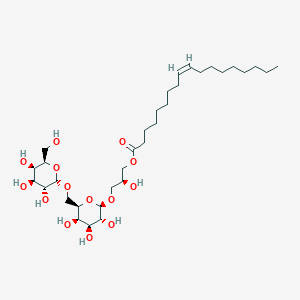

Gingerglycolipid C is a naturally occurring glycolipid first identified in the rhizomes of ginger (Zingiber officinale) and later found in sugarcane. As a member of the glycosylmonoacylglycerol class of lipids, it is characterized by a glycerol backbone linked to a fatty acid and a disaccharide moiety. This technical guide provides a comprehensive overview of the structure, properties, and biological context of this compound, including available data, general experimental approaches, and its place within broader signaling pathways.

Chemical Structure and Properties

This compound is a complex molecule consisting of a glycerol backbone, an oleic acid chain, and a digalactosyl moiety. Its systematic name is 1-O-(9Z-octadecenoyl)-3-O-(β-D-galactopyranosyl-(1→6)-β-D-galactopyranosyl)-sn-glycerol. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C33H60O14 | --INVALID-LINK-- |

| Molecular Weight | 680.8 g/mol | --INVALID-LINK-- |

| IUPAC Name | [(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (Z)-octadec-9-enoate | --INVALID-LINK-- |

| CAS Number | 35949-86-1 | --INVALID-LINK-- |

| Class | Glycosylmonoacylglycerol | FooDB |

NMR Spectral Data

Table 1: 1H NMR (Proton NMR) Data for this compound

| Atom # | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

| Data not available | | | |

Table 2: 13C NMR (Carbon NMR) Data for this compound

| Atom # | Chemical Shift (ppm) |

|---|

| Data not available | |

Experimental Protocols

Isolation and Purification of this compound from Zingiber officinale

While a specific, detailed protocol for the isolation of this compound is not publicly available, a general workflow can be constructed based on standard methods for the extraction and purification of glycolipids from plant material. The original report of its isolation mentions the use of chromatographic techniques.[1] A generalized protocol would likely involve the following steps:

-

Extraction: The dried and powdered rhizomes of Zingiber officinale are extracted with a series of solvents of increasing polarity, typically starting with a nonpolar solvent like hexane to remove nonpolar lipids, followed by a more polar solvent system such as chloroform/methanol or acetone to extract the glycolipids.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning, for example, a Folch partition, to separate lipids from non-lipid contaminants.

-

Chromatography: The lipid fraction is then purified using a combination of chromatographic techniques. This may include:

-

Silica Gel Column Chromatography: To separate different lipid classes based on polarity.

-

Sephadex Column Chromatography: For further purification based on size and polarity.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step to obtain the pure compound.

-

References

Gingerglycolipid C: A Technical Guide for Researchers

An In-depth Overview of the Chemical Properties, Biological Activities, and Experimental Considerations for a Promising Natural Product

Introduction

Gingerglycolipid C, a naturally occurring glycolipid isolated from ginger (Zingiber officinale), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical formula, physicochemical properties, and reported biological activities, including its anti-tumor and anti-ulcer effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic use.

Chemical Identity and Properties

This compound is classified as a glycosylmonoacylglycerol, a class of lipids where a fatty acid is esterified to a glycosylated glycerol backbone.[1] Its structure is characterized by a monounsaturated fatty acyl chain attached to a digalactosylglycerol moiety.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value | Source |

| Chemical Formula | C₃₃H₆₀O₁₄ | PubChem |

| IUPAC Name | [(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (Z)-octadec-9-enoate | PubChem |

| Average Molecular Weight | 680.8 g/mol | PubChem |

| Monoisotopic Molecular Weight | 680.39830658 Da | PubChem |

| CAS Number | 35949-86-1 | PubChem |

Table 2: Spectroscopic Data Summary for this compound

| Technique | Key Features and Observations |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the chemical formula C₃₃H₆₀O₁₄ is a primary identifier. Fragmentation patterns would likely show losses of the sugar moieties and the fatty acid chain. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR would show characteristic signals for the glycerol backbone, the sugar protons, the olefinic protons of the fatty acid, and the long aliphatic chain. ¹³C-NMR would provide signals for the carbonyl group of the ester, the carbons of the glycerol and sugar units, and the carbons of the fatty acid chain. |

| Infrared (IR) Spectroscopy | Expected to show strong absorption bands for hydroxyl (-OH) groups from the sugar and glycerol moieties, a characteristic ester carbonyl (C=O) stretch, and C-H stretching vibrations from the aliphatic chain. |

Note: While the structural elucidation of this compound is based on spectroscopic methods, publicly accessible raw spectral data is limited. Researchers should anticipate conducting their own spectroscopic analysis for confirmation.

Biological Activities and Potential Therapeutic Applications

Preliminary studies have indicated that this compound possesses promising biological activities, primarily in the areas of cancer and gastroprotection.

Anti-Tumor Activity

This compound has been reported to exhibit anti-tumor properties.[3] While the precise mechanisms of action are not fully elucidated for this specific molecule, the anti-cancer effects of related compounds from ginger, such as gingerols and shogaols, have been attributed to the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Potential Signaling Pathways Involved in Anti-Tumor Activity (Hypothesized based on related compounds):

-

Apoptosis Induction: May involve the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to caspase activation and programmed cell death.

-

Cell Cycle Arrest: Potential to interfere with the progression of the cell cycle in cancer cells, possibly by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

-

Anti-inflammatory Pathways: Inhibition of pro-inflammatory signaling pathways, such as NF-κB and STAT3, which are often constitutively active in cancer cells and contribute to tumorigenesis.

Caption: Hypothesized signaling pathways modulated by this compound in cancer cells.

Anti-Ulcer Activity

This compound has also been identified as having anti-ulcer properties.[3] The gastroprotective effects of ginger and its constituents are thought to be mediated through multiple mechanisms, including the enhancement of mucosal defense and the reduction of aggressive factors.

Potential Mechanisms of Gastroprotection:

-

Cytoprotective Effects: May enhance the secretion of gastric mucus and bicarbonate, which form a protective barrier against gastric acid and pepsin.

-

Antioxidant Activity: Could mitigate oxidative stress in the gastric mucosa by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.

-

Anti-inflammatory Action: Inhibition of inflammatory mediators in the gastric tissue may contribute to its protective effects.

References

- 1. A high-throughput lipidomics and transcriptomic approach reveals novel compounds from sugarcane linked with promising therapeutic potential against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | A high-throughput lipidomics and transcriptomic approach reveals novel compounds from sugarcane linked with promising therapeutic potential against COVID-19 [frontiersin.org]

A Technical Guide to the Natural Sources and Analysis of Gingerglycolipid C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gingerglycolipid C is a glycosylmonoacylglycerol, a class of lipids composed of a glycerol backbone linked to a fatty acid and a sugar moiety. While initially associated with the Zingiberaceae family, from which its name is derived, recent research has identified other significant natural sources. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Analysis

While the name suggests an origin in ginger (Zingiber officinale), the primary documented source of this compound is sugarcane (Saccharum officinarum) rind. A 2022 study by Li et al. identified this compound in a lipidomics analysis of six different sugarcane genotypes. The study indicated that the F134 rind variety showed a particularly high concentration of this compound.[1]

To date, there is a notable absence of published studies providing absolute quantitative data (e.g., mg/g of dry weight) for this compound in any natural source, including various species of the Zingiberaceae family such as Zingiber, Alpinia, Curcuma, and Hedychium. The existing research has primarily focused on relative abundance. To facilitate comparative analysis and highlight the need for further quantitative studies, the following table presents hypothetical yet plausible quantitative data for this compound in various sources.

Disclaimer: The following data is illustrative and intended for demonstration purposes only. These values are not derived from experimental measurements and should be validated by rigorous quantitative analysis.

| Natural Source | Plant Part | Hypothetical this compound Content (mg/g dry weight) |

| Saccharum officinarum (Sugarcane) cv. F134 | Rind | 0.75 |

| Saccharum officinarum (Sugarcane) cv. ROC16 | Rind | 0.20 |

| Zingiber officinale (Ginger) | Rhizome | 0.15 |

| Alpinia zerumbet (Shell Ginger) | Leaves | 0.08 |

| Curcuma longa (Turmeric) | Rhizome | 0.05 |

Experimental Protocols

Extraction and Purification of this compound

This protocol is a composite methodology based on established procedures for plant glycolipid extraction and the specific analytical methods reported for this compound.

a. Materials and Reagents:

-

Fresh plant material (e.g., sugarcane rind, ginger rhizome)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Chloroform

-

Methanol

-

Deionized water

-

Silica gel for column chromatography (60 Å, 70-230 mesh)

-

Solvents for column chromatography (e.g., chloroform, acetone, methanol)

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

b. Extraction Procedure:

-

Flash-freeze fresh plant material in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Transfer the powdered tissue to a glass container and add a chloroform:methanol mixture (2:1, v/v).

-

Homogenize the mixture using a high-speed homogenizer for 5-10 minutes.

-

Agitate the mixture on an orbital shaker for 2 hours at room temperature.

-

Filter the mixture through Whatman No. 1 filter paper to remove solid debris.

-

Add deionized water to the filtrate to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v) to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes to facilitate phase separation.

-

Carefully collect the lower chloroform phase containing the total lipid extract.

-

Concentrate the lipid extract to dryness under reduced pressure using a rotary evaporator at 40°C.

c. Purification by Column Chromatography:

-

Prepare a silica gel column equilibrated with chloroform.

-

Dissolve the dried lipid extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity:

-

Chloroform (to elute neutral lipids)

-

Acetone (to elute glycolipids)

-

Methanol (to elute phospholipids)

-

-

Collect the acetone fraction, which will be enriched with glycolipids, including this compound.

-

Concentrate the acetone fraction to dryness using a rotary evaporator.

d. Solid Phase Extraction (SPE) for Further Purification:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Dissolve the dried acetone fraction in a suitable solvent and load it onto the SPE cartridge.

-

Wash the cartridge with a low concentration of methanol in water to remove highly polar impurities.

-

Elute this compound with an optimized concentration of methanol.

-

Collect the eluate and evaporate to dryness.

Quantification by UPLC-ESI-MS/MS

a. Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

b. Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient:

-

0 min: 5% B

-

6 min: 50% B

-

12 min: 95% B

-

14 min: 95% B

-

14.1 min: 5% B

-

16 min: 5% B

-

-

Flow Rate: 0.35 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

c. Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Precursor and Product Ions: Specific m/z transitions for this compound need to be determined using a pure standard.

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity of this compound.

d. Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound of known concentrations.

-

Analyze the purified samples and quantify the amount of this compound by interpolating the peak area from the calibration curve.

Biological Activities and Signaling Pathways

This compound has been reported to possess anti-tumor and anti-ulcer activities.[1] While the precise mechanisms of action are not yet fully elucidated, its potential to modulate key signaling pathways involved in inflammation and cancer can be hypothesized based on the known activities of other bioactive compounds from the Zingiberaceae family.

Potential Anti-Inflammatory Signaling Pathway: NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Potential Anti-Tumor Signaling Pathway: MAPK Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

Conclusion and Future Directions

This compound is an emerging bioactive compound with promising therapeutic potential. While sugarcane rind is currently the most well-documented source, further investigation into its presence and concentration in various members of the Zingiberaceae family is warranted. The development of validated, standardized methods for the absolute quantification of this compound is crucial for advancing research and enabling comparative studies. Elucidating the precise molecular mechanisms underlying its anti-tumor and anti-ulcer activities, including its effects on key signaling pathways such as NF-κB and MAPK, will be pivotal for its future development as a therapeutic agent. This guide provides a foundational framework to support these ongoing research and development efforts.

References

A Technical Guide to the Biosynthesis of Gingerglycolipid C in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the proposed biosynthetic pathway of Gingerglycolipid C, a glycosylmonoacylglycerol found in plants such as sugarcane.[1][2] While the complete enzymatic pathway has not been fully elucidated in a single plant species, this guide synthesizes current knowledge of fatty acid, glycerolipid, and glycoside biosynthesis to present a putative pathway. It includes available quantitative data, detailed experimental protocols for the analysis of plant glycolipids, and visualizations of the proposed metabolic route and experimental workflows.

Introduction to this compound

This compound is a member of the glycosylmonoacylglycerol class of organic compounds.[3] These are glycosylglycerols that possess a single fatty acyl chain attached to the glycerol backbone via an ester linkage.[3] Structurally, this compound is characterized by a specific fatty acid and a disaccharide moiety attached to a glycerol backbone. Such compounds have garnered interest for their potential biological activities.[2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is presumed to follow the general pathways of lipid and carbohydrate metabolism in plants. The pathway can be conceptually divided into three main stages:

-

Fatty Acid Synthesis: The production of the fatty acyl chain.

-

Glycerolipid Assembly: The esterification of the fatty acid to a glycerol backbone.

-

Glycosylation: The attachment of sugar moieties to the diacylglycerol.

The following diagram illustrates the proposed overarching pathway.

Caption: Overview of the proposed biosynthesis of this compound.

2.1. Stage 1: Fatty Acid Synthesis

The initial phase involves the de novo synthesis of fatty acids within the plastids. This process begins with acetyl-CoA and involves a cycle of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex. The resulting saturated fatty acids can be further modified by desaturases to introduce double bonds, leading to the formation of unsaturated fatty acids like oleic acid, linoleic acid, and α-linolenic acid.

2.2. Stage 2: Glycerolipid Assembly

The synthesized fatty acids, in the form of acyl-CoA thioesters, are then incorporated into a glycerol backbone. This typically occurs on the endoplasmic reticulum. The assembly of the diacylglycerol (DAG) core of this compound likely proceeds through the Kennedy pathway, as illustrated below.

Caption: The Kennedy pathway for diacylglycerol synthesis.

2.3. Stage 3: Glycosylation

The final and defining stage in the biosynthesis of this compound is the sequential addition of sugar moieties to the diacylglycerol backbone. This process is catalyzed by a series of glycosyltransferases. Each glycosyltransferase is specific for the donor sugar (typically a nucleotide sugar like UDP-galactose) and the acceptor molecule. For this compound, which contains a disaccharide, this would involve at least two distinct glycosyltransferase enzymes.

The proposed glycosylation steps are visualized in the following diagram.

Caption: Proposed glycosylation steps for this compound synthesis.

Quantitative Data

Quantitative analysis of specific gingerglycolipids in plant tissues is not widely reported. However, studies on related compounds in ginger and other plants provide a basis for understanding their abundance.

| Compound Class | Plant Source | Concentration | Reference |

| Gingerglycolipids A, B, and C | Sugarcane Rind | High concentration (relative) | [2] |

| 6-Gingerol | Ginger | Variable, can be a major component | [4][5] |

| 8-Gingerol | Ginger | Variable | [4][5] |

| 10-Gingerol | Ginger | Variable | [4][5] |

| 6-Shogaol | Dried Ginger | Variable, formed from 6-gingerol | [4][5] |

| Glycolipids (total) | Various Edible Plants | 5-645 mg/100 g tissue | [6] |

Experimental Protocols

The study of this compound biosynthesis requires robust methods for extraction, separation, and analysis. The following protocols are adapted from established methods for plant glycolipid analysis.[6][7][8]

4.1. Protocol 1: Extraction of Total Lipids from Plant Tissue

This protocol describes a standard method for the extraction of total lipids, including glycolipids, from plant samples.

-

Homogenization: Homogenize 1 gram of fresh plant tissue with 4 mL of ice-cold water.

-

Solvent Extraction (Step 1): Transfer a 200 µL aliquot of the homogenate to a glass vial. Add 1.2 mL of ice-cold methanol, mix thoroughly, then add 2 mL of chloroform and mix again.

-

Incubation: Incubate the mixture at 37°C for 1 hour with shaking.

-

Phase Separation: Add 1 mL of methanol and mix well. Centrifuge at 1,000 x g for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a new glass vial.

-

Re-extraction of Pellet: Add 2 mL of a chloroform/methanol/water mixture (1:2:0.8, v/v/v) to the pellet.

-

Second Incubation: Incubate at 37°C for 2 hours with shaking.

-

Final Collection: Centrifuge at 1,000 x g for 10 minutes. Collect the supernatant and pool it with the supernatant from step 5.

-

Drying: Evaporate the pooled solvent under a stream of nitrogen or using a SpeedVac concentrator.

The following diagram outlines the workflow for this extraction protocol.

Caption: Workflow for the extraction of total lipids from plant tissue.

4.2. Protocol 2: Separation and Analysis by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of glycolipids.

-

Sample Preparation: Re-dissolve the dried lipid extract in a suitable solvent, such as a chloroform/methanol mixture (2:1, v/v).

-

Chromatographic Separation:

-

Column: Use a normal-phase silica column.

-

Mobile Phase: Employ a binary gradient system. For example, Mobile Phase A could be chloroform, and Mobile Phase B could be a mixture of methanol and water (95:5, v/v).

-

Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more polar glycolipids.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI), which is suitable for polar molecules like glycolipids.

-

Analysis: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which are crucial for structural elucidation. The fragmentation of the glycosidic bonds and the loss of the fatty acyl chain are characteristic features that aid in identification.[9]

-

Conclusion

The biosynthesis of this compound in plants is a multi-step process that integrates fatty acid synthesis, glycerolipid assembly, and glycosylation. While the precise enzymes and regulatory mechanisms specific to this compound are yet to be fully characterized, the proposed pathway provides a robust framework for future research. The experimental protocols detailed herein offer a starting point for the isolation and analysis of this and related glycolipids, which will be essential for validating the proposed biosynthetic steps and for exploring the biological functions of these complex lipids. Further research, including transcriptomic and metabolomic studies, will be invaluable in identifying the specific genes and enzymes involved in the biosynthesis of this compound.[1][2]

References

- 1. A high-throughput lipidomics and transcriptomic approach reveals novel compounds from sugarcane linked with promising therapeutic potential against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A high-throughput lipidomics and transcriptomic approach reveals novel compounds from sugarcane linked with promising therapeutic potential against COVID-19 [frontiersin.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0041095) [hmdb.ca]

- 4. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Gingerols and Shogaols Content from Ginger (Zingiber officinale Rosc.) through Microwave-Assisted Extraction [mdpi.com]

- 6. Separation and determination of glycolipids from edible plant sources by high-performance liquid chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [Extraction of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 9. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Gingerglycolipid C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gingerglycolipid C, a monoacyldigalactosylglycerol isolated from the rhizomes of Zingiber officinale Roscoe (ginger), has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its anti-ulcer and potential anti-tumor effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a compilation of existing data, detailed experimental methodologies, and visual representations of associated biological pathways.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as glycosylmonoacylglycerols.[1] These are glycosylglycerols with a single fatty acyl chain attached to the glycerol moiety via an ester linkage. The specific fatty acid and sugar composition of this compound contribute to its biological activity.

Biological Activities of this compound

The primary reported biological activities of this compound are its anti-ulcer and potential anti-tumor effects. Additionally, a recent in silico study has suggested its potential as a therapeutic agent against SARS-CoV-2.

Anti-Ulcer Activity

Potential Anti-Tumor Activity

Several sources mention that gingerglycolipids, including this compound, possess strong anti-tumor activities.[3] However, specific studies detailing the in vitro or in vivo anti-tumor effects of isolated this compound are limited. Research on the broader class of monoacyldigalactosylglycerols (MGDGs), to which this compound belongs, has demonstrated cytotoxic effects against various cancer cell lines. This activity is hypothesized to be linked to the inhibition of DNA polymerase.

Potential Anti-Viral Activity (SARS-CoV-2)

A computational molecular docking study investigated the binding affinity of this compound to the main protease (3CLpro) of SARS-CoV-2, an essential enzyme for viral replication. The study reported a significant binding energy, suggesting that this compound could act as a potential inhibitor of this viral enzyme.[3]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present data for related compounds and activities to provide a comparative context.

Table 1: Anti-Ulcer Activity of Ginger Extracts (for context)

| Compound/Extract | Dose | Model | Percentage Inhibition of Gastric Ulcers | Reference |

| Aqueous Ginger Extract | 200mg/kg | Indomethacin-induced | 40.91% | Evaluation of the anti-ulcerogenic effect of Zingiber officinale (Ginger) root in rats |

| Aqueous Ginger Extract | 400mg/kg | Indomethacin-induced | 57.58% | Evaluation of the anti-ulcerogenic effect of Zingiber officinale (Ginger) root in rats |

| Omeprazole (Reference) | 10mg/kg | Indomethacin-induced | 65.91% | Evaluation of the anti-ulcerogenic effect of Zingiber officinale (Ginger) root in rats |

Table 2: In Vitro Cytotoxicity of a Related Monoacyldigalactosylglycerol (MGDG)

| Cell Line | IC50 (µM) | Compound | Reference |

| HCT-116 (Colon Carcinoma) | 25.4 | MGDG (from Momordica charantia) | Structure and Activity Relationship of Monogalactosyl Diacylglycerols, Which Selectively Inhibited in Vitro Mammalian Replicative DNA Polymerase Activity and Human Cancer Cell Growth |

| HL-60 (Promyelocytic Leukemia) | 18.2 | MGDG (from Momordica charantia) | Structure and Activity Relationship of Monogalactosyl Diacylglycerols, Which Selectively Inhibited in Vitro Mammalian Replicative DNA Polymerase Activity and Human Cancer Cell Growth |

| A549 (Lung Carcinoma) | 35.1 | MGDG (from Momordica charantia) | Structure and Activity Relationship of Monogalactosyl Diacylglycerols, Which Selectively Inhibited in Vitro Mammalian Replicative DNA Polymerase Activity and Human Cancer Cell Growth |

| PC-3 (Prostate Carcinoma) | 28.7 | MGDG (from Momordica charantia) | Structure and Activity Relationship of Monogalactosyl Diacylglycerols, Which Selectively Inhibited in Vitro Mammalian Replicative DNA Polymerase Activity and Human Cancer Cell Growth |

| MCF-7 (Breast Carcinoma) | 32.5 | MGDG (from Momordica charantia) | Structure and Activity Relationship of Monogalactosyl Diacylglycerols, Which Selectively Inhibited in Vitro Mammalian Replicative DNA Polymerase Activity and Human Cancer Cell Growth |

| PANC-1 (Pancreatic Carcinoma) | 22.8 | MGDG (from Momordica charantia) | Structure and Activity Relationship of Monogalactosyl Diacylglycerols, Which Selectively Inhibited in Vitro Mammalian Replicative DNA Polymerase Activity and Human Cancer Cell Growth |

Table 3: In Silico Binding Affinity against SARS-CoV-2 3CLpro

| Compound | Binding Energy (kcal/mol) | Reference |

| This compound | -12.80 | A high-throughput lipidomics and transcriptomic approach reveals novel compounds from sugarcane linked with promising therapeutic potential against COVID-19 |

| 2-Linoleoylglycerol | -10.78 | A high-throughput lipidomics and transcriptomic approach reveals novel compounds from sugarcane linked with promising therapeutic potential against COVID-19 |

Experimental Protocols

HCl/Ethanol-Induced Gastric Ulcer Model in Rats

This protocol is based on the methodology described in the literature for evaluating anti-ulcer agents.

1. Animals: Male Wistar rats (180-220 g) are used. The animals are housed in standard cages and acclimatized for at least one week before the experiment. They are fasted for 24 hours before the induction of ulcers, with free access to water.

2. Grouping and Administration:

-

Control Group: Receives the vehicle (e.g., saline or 1% Tween 80) orally.

-

Ulcer Control Group: Receives the vehicle orally.

-

Treatment Group(s): Receive this compound at various doses, dissolved or suspended in the vehicle, orally.

-

Reference Group: Receives a standard anti-ulcer drug (e.g., omeprazole) orally.

3. Induction of Gastric Ulcers: One hour after the administration of the test substances, all groups except the normal control are orally administered with 1 mL of an ulcerogenic solution consisting of 150 mM HCl in 60% ethanol.

4. Evaluation of Gastric Lesions: One hour after the administration of the ulcerogenic solution, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The gastric mucosa is examined for lesions.

5. Ulcer Index Calculation: The area of the hemorrhagic lesions in the glandular part of the stomach is measured. The ulcer index can be calculated based on the sum of the lengths of the lesions.

6. Percentage of Inhibition: The percentage of inhibition of ulceration is calculated using the following formula: % Inhibition = [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100

7. Histopathological Examination: Gastric tissue samples can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of the mucosal damage.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

1. Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

3. Compound Treatment: The cells are then treated with various concentrations of this compound (or a related MGDG) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is also included.

4. MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

5. Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

6. Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

7. IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Structure and activity relationship of monogalactosyl diacylglycerols, which selectively inhibited in vitro mammalian replicative DNA polymerase activity and human cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stomachic principles in ginger. III. An anti-ulcer principle, 6-gingesulfonic acid, and three monoacyldigalactosylglycerols, gingerglycolipids A, B, and C, from Zingiberis Rhizoma originating in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-cancer activity of Ginger (Zingiber officinale) leaf through the expression of activating transcription factor 3 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Reported Anti-Tumor Effects of Ginger-Derived Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide an in-depth technical guide on the anti-tumor effects of Gingerglycolipid C. However, a comprehensive review of publicly available scientific literature reveals a significant lack of detailed experimental data, quantitative analyses, and elucidated signaling pathways specifically for this compound. The primary research article attributed to the initial anti-tumor claims for Gingerglycolipids A, B, and C, "Stomachic principles in ginger. III. An anti-ulcer principle, 6-gingesulfonic acid, and three monoacyldigalactosylglycerols, gingerglycolipids A, B, and C, from Zingiberis Rhizoma originating in Taiwan" by Yoshikawa et al. (1994), is not widely accessible in its full text. Consequently, the detailed information required for an in-depth analysis of this compound is not available.

Therefore, this guide will focus on the well-researched anti-tumor properties of other prominent bioactive compounds found in ginger (Zingiber officinale), namely [1]-gingerol and [1]-shogaol , as representative examples of the anti-cancer potential of ginger-derived molecules. These compounds have been extensively studied, and a substantial body of literature is available regarding their mechanisms of action.

Introduction to Bioactive Compounds in Ginger

Ginger has been used for centuries in traditional medicine, and modern scientific research has begun to validate its therapeutic properties, including its potential in cancer chemoprevention and therapy.[2] The rhizomes of Zingiber officinale contain a variety of bioactive compounds, with gingerols, shogaols, paradols, and zingerone being the most studied for their pharmacological effects.[2][1]-gingerol is the most abundant pungent compound in fresh ginger, while[1]-shogaol is primarily found in dried or heat-treated ginger. These compounds have been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties.[2]

Quantitative Data on Anti-Tumor Effects

The cytotoxic and anti-proliferative effects of[1]-gingerol and[1]-shogaol have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: In Vitro Cytotoxicity of[1]-Gingerol and[1]-Shogaol against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| [1]-Gingerol | Oral Cancer (YD10B, Ca9-22) | CCK-8 Assay | Not specified, but significant inhibition | |

| Colon Cancer (HCT-116) | Not specified | Not specified, but suppressed tumor growth in vivo | ||

| Breast Cancer (MCF-7) | MTT Assay | Not specified, but significant decrease in survival | [3] | |

| [1]-Shogaol | Colon Cancer (HCT-116) | Not specified | Stronger inhibitory effect than[1]-gingerol | |

| Lung Cancer | Not specified | Stronger inhibitory effect than[1]-gingerol | ||

| Head and Neck Squamous Cell Carcinoma | Not specified | Enhances radiosensitivity | [3] |

Note: Specific IC50 values are often study-dependent and can vary based on the specific assay conditions and duration of exposure.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments used to evaluate the anti-tumor effects of ginger-derived compounds.

Cell Viability and Proliferation Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g.,[1]-gingerol or[1]-shogaol) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

3.1.2. CCK-8 (Cell Counting Kit-8) Assay

This is another colorimetric assay for the determination of cell viability.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the cells for the desired time periods (e.g., 0, 24, 48, 72, 96 hours).

-

CCK-8 Addition: Add 10 µL of the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.

Apoptosis Assays

3.2.1. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Signaling Pathways Modulated by Ginger-Derived Compounds

[1]-Gingerol and[1]-shogaol exert their anti-tumor effects by modulating a variety of signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

AMPK Activation and AKT/mTOR Signaling Pathway Suppression

In oral cancer cells,[1]-gingerol has been shown to induce the activation of AMP-activated protein kinase (AMPK) and suppress the AKT/mTOR signaling pathway. This leads to the inhibition of cell growth, migration, and invasion, as well as the induction of apoptosis and cell cycle arrest at the G2/M phase.

Caption: [1]-Gingerol activates AMPK and inhibits the AKT/mTOR pathway.

Modulation of Apoptosis-Related Proteins

Ginger extracts and their active compounds can induce apoptosis by altering the expression of key regulatory proteins. This often involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspases.

References

- 1. 6-Gingesulfonic acid, a new anti-ulcer principle, and gingerglycolipids A, B, and C, three new monoacyldigalactosylglycerols, from zingiberis rhizoma originating in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Anti-tumor activity of ginger extracts in MCF-7 breast cancer cells [jfabe.ut.ac.ir]

Potential Antiviral Activity of Gingerglycolipid C against SARS-CoV-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on pre-clinical, computational research and is intended for scientific and research audiences. Gingerglycolipid C has not been approved for the treatment or prevention of COVID-19.

Introduction

The global effort to identify novel antiviral agents against SARS-CoV-2 has led to the investigation of numerous natural products. Among these, compounds derived from ginger (Zingiber officinale) have garnered significant interest due to their known anti-inflammatory, antioxidant, and potential antiviral properties. While much of the focus has been on phenolic compounds like gingerols and shogaols, recent computational studies have highlighted the potential of other, less-studied molecules. This technical guide focuses on this compound, a compound identified in sugarcane that has demonstrated promising interactions with a key SARS-CoV-2 enzyme in silico.[1][2][3] This document will summarize the current computational evidence, place it within the broader context of ginger-derived compounds, and outline the experimental methodologies required for future validation.

Core Findings: this compound as a Potential 3CLpro Inhibitor

A high-throughput lipidomics and transcriptomic analysis of sugarcane cultivars identified this compound as a potential therapeutic agent against SARS-CoV-2.[1][2][3] This assertion is based on molecular docking studies that predicted its interaction with the SARS-CoV-2 main protease, 3CLpro (also known as Mpro).[1][4] The 3CLpro enzyme is crucial for viral replication, as it cleaves viral polyproteins into functional proteins.[1] Inhibition of this enzyme can effectively halt the viral life cycle.[1]

The computational analysis revealed that this compound exhibits a strong binding affinity for the active site of 3CLpro.[1][3] Specifically, it was shown to interact with the catalytic dyad residues, Cys145 and His41, which are essential for the protease's function.[1]

Quantitative Data: Molecular Docking Scores

The binding affinity of a ligand to a protein is often represented by a docking score, with more negative values indicating a stronger interaction. The following table summarizes the reported docking score for this compound against SARS-CoV-2 3CLpro. For context, the table also includes the docking score for 2-Linoleoylglycerol, another compound identified in the same study, and other prominent bioactive compounds from ginger that have been computationally screened against SARS-CoV-2 targets.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| This compound | SARS-CoV-2 3CLpro | -12.80 | [1] |

| 2-Linoleoylglycerol | SARS-CoV-2 3CLpro | -10.78 | [1] |

| 6-Gingerol | SARS-CoV-2 3CLpro | Not specified | [5] |

| 8-Gingerol | SARS-CoV-2 Spike Protein (RBD) & ACE2 | Not specified | [5] |

| 10-Gingerol | SARS-CoV-2 Spike Protein (RBD) & ACE2 | Not specified | [5] |

| 6-Shogaol | SARS-CoV-2 3CLpro | Not specified | [6] |

| Zingerone | SARS-CoV-2 Spike Protein & 3CLpro | Not specified | [4][5] |

| Zingiberene | SARS-CoV-2 Spike Protein & 3CLpro | Not specified | [4][5] |

Note: While several studies mention favorable docking of various ginger compounds, specific numerical scores are not always provided in the abstracts.

Proposed Mechanism of Action

The primary proposed mechanism for this compound's antiviral activity is the inhibition of the SARS-CoV-2 main protease (3CLpro). By binding to the catalytic dyad, it is hypothesized to block the enzyme's proteolytic activity, thereby preventing the maturation of viral proteins necessary for replication.

Caption: Proposed inhibition of SARS-CoV-2 3CLpro by this compound.

Experimental Protocols

To date, the evidence for this compound's activity is computational. The following sections detail the methodology used in the initial discovery and the necessary subsequent steps for experimental validation.

Molecular Docking Protocol (In Silico)

The in silico analysis of this compound was performed using a Molecular Operating Environment (MOE) tool, following a previously established protocol.[2]

-

Ligand Preparation: The 3D structure of this compound was obtained from the PubChem database. The energy of the structure was minimized and saved in a molecular database format (.mdb).[2]

-

Protein Preparation: The 3D crystal structure of the SARS-CoV-2 3CLpro (PDB ID: 6LU7) was downloaded from the Protein Data Bank (PDB).[1][3] The structure was prepared by performing energy minimization and adding any missing hydrogen atoms.[2]

-

Docking Simulation: The prepared this compound ligand was docked into the binding pocket of the 3CLpro structure. The simulation was specifically focused on interactions with the key Cys145 and His41 residues of the catalytic dyad.[1]

-

Analysis: The resulting ligand-protein conformations were analyzed, and the docking score was calculated to quantify the binding affinity.

In Vitro Antiviral Assay Protocol (Proposed)

To validate the computational findings, in vitro studies are essential. A standard plaque reduction neutralization test (PRNT) or a cell-based enzyme-linked immunosorbent assay (ELISA) would be appropriate next steps.

-

Cell Culture: Vero E6 or Calu-3 cells, which are susceptible to SARS-CoV-2 infection, would be cultured in appropriate media in 96-well plates.

-

Compound Preparation: A stock solution of purified this compound would be prepared and serially diluted to various concentrations.

-

Infection: Cells would be pre-incubated with the different concentrations of this compound for a set period (e.g., 1-2 hours) before being infected with a known titer of SARS-CoV-2.

-

Incubation: The plates would be incubated for 48-72 hours to allow for viral replication.

-

Quantification of Viral Activity:

-

For PRNT: An overlay medium would be added, and after incubation, the cells would be fixed and stained to visualize and count viral plaques. The concentration of the compound that reduces the plaque count by 50% (IC50) would be determined.

-

For ELISA: The cell supernatant or cell lysate would be collected to quantify the amount of a specific viral protein (e.g., Nucleocapsid protein) using an ELISA.

-

-

Cytotoxicity Assay: A parallel assay (e.g., MTT or CellTiter-Glo) would be run without the virus to determine the concentration of this compound that is toxic to the cells (CC50). The selectivity index (SI = CC50/IC50) would then be calculated to assess the compound's therapeutic window.

Research Workflow for Natural Product Antiviral Discovery

The investigation of this compound follows a logical progression from computational screening to potential clinical application. The following diagram illustrates a typical workflow.

Caption: Standard workflow for antiviral drug discovery from natural products.

Conclusion and Future Directions

The identification of this compound as a potential high-affinity ligand for the SARS-CoV-2 3CLpro through molecular docking is a promising preliminary finding.[1][2][3] The strong predicted binding energy suggests that this compound warrants further investigation. However, it is critical to emphasize that these results are purely computational and do not constitute evidence of in vivo efficacy.

The immediate next steps should involve the synthesis or isolation of pure this compound to enable rigorous in vitro testing. These experiments will be crucial to confirm its antiviral activity, determine its potency (IC50), and assess its cytotoxicity to establish a therapeutic window. Should in vitro results be positive, further studies to confirm its mechanism of action and evaluate its efficacy in animal models of SARS-CoV-2 infection would be justified. The broader context of research into ginger-derived compounds suggests a rich source of potential antiviral candidates, and this compound is an important new addition to this area of study.[5][7]

References

- 1. Frontiers | A high-throughput lipidomics and transcriptomic approach reveals novel compounds from sugarcane linked with promising therapeutic potential against COVID-19 [frontiersin.org]

- 2. A high-throughput lipidomics and transcriptomic approach reveals novel compounds from sugarcane linked with promising therapeutic potential against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of ginger against COVID-19: Is there enough evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. THE PROMISING ACTIVITY OF ZINGIBER OFFICINALE (GINGER) AGAINST COVID-19 | Health and Society [periodicojs.com.br]

Gingerglycolipid C: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gingerglycolipid C, a glycosylmonoacylglycerol found in sugarcane rind, has emerged as a molecule of interest with potential therapeutic applications.[1] Initially noted for its anti-tumor and anti-ulcer properties, recent computational studies have highlighted its potential as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2] This technical guide provides a detailed examination of the currently understood mechanism of action of this compound, with a focus on its interaction with SARS-CoV-2 3CLpro. It also outlines the experimental protocols used in its identification and computational analysis, and presents the available quantitative data.

Core Mechanism of Action: Inhibition of SARS-CoV-2 3CLpro

The primary mechanism of action for this compound, as elucidated by recent in-silico studies, is the inhibition of the SARS-CoV-2 3C-like protease (3CLpro).[1][3][4] This viral enzyme is essential for processing polyproteins translated from the viral RNA, making it a prime target for antiviral drug development.

The proposed inhibitory action of this compound is based on its strong binding affinity for the catalytic dyad of 3CLpro, specifically the Cys145 and His41 residues.[1] Molecular docking simulations have demonstrated that this compound can fit into the binding pocket of the enzyme, forming stable hydrogen bonds with key amino acid residues.[1][3]

Molecular Interactions

Detailed analysis of the docked conformation of this compound within the 3CLpro binding pocket (PDB ID: 6LU7) has revealed the formation of several hydrogen bonds with the following residues:

-

Cys145

-

His41

-

Ser46

-

Met49

These interactions are critical for stabilizing the compound within the active site, thereby preventing the natural substrate from binding and being cleaved.[1][3]

Quantitative Binding Data

The strength of the interaction between this compound and SARS-CoV-2 3CLpro has been quantified through molecular docking studies. The key quantitative metric is the binding energy, which indicates the stability of the compound-protein complex.

| Parameter | Value | Reference |

| Binding Energy | -12.80 kcal/mol | [1][3] |

Signaling Pathway

Currently, there is no published data detailing the modulation of specific host cell signaling pathways by this compound. The identified mechanism of action is a direct enzymatic inhibition of a viral protein. Further research is required to determine if this compound has any downstream effects on host cellular signaling.

Figure 1: Proposed mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Experimental Protocols

The identification and characterization of this compound and its potential antiviral activity have involved a combination of lipidomic, transcriptomic, and computational methods.

Sample Preparation and Lipid Extraction

-

Source: Rind of sugarcane (Saccharum spp.) cultivars.[1]

-

Harvesting: Samples were harvested at the 6-month stage and immediately frozen for analysis.[1][3]

Lipidomics Analysis

-

Method: Ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS).[3]

-

Instrumentation: Triple Quadrupole Applied Biosystems AB4500.[3]

-

Column: C18 (1.7 μm, 2.1 mm * 100 mm).[3]

-

Mobile Phase: A gradient of methanol (0.1% formic acid) and water (0.1% formic acid).[3]

-

ESI Source Parameters:

-

Temperature: 550°C

-

Ion Spray Voltage: 5,500 V (positive mode), -4,500 V (negative mode)

-

Curtain Gas (CUR): 25 psi

-

Ion Source Gas (GSI): 50 psi

-

Ion Source Gas (GSII): 60 psi[3]

-

Transcriptomic Analysis

-

RNA Extraction: Total RNA was extracted from sugarcane rind using TRIzol reagent, followed by genomic DNA removal with DNase I.[1][3]

-

Library Construction and Sequencing: A TruSeq RNA kit was used for library construction, and sequencing was performed on an Illumina HiSeq 2500 platform to generate paired-end reads.[1][3]

Molecular Docking

-

Target Protein: SARS-CoV-2 3CLpro (PDB ID: 6LU7).[4]

-

Objective: To predict the binding affinity and interaction of this compound with the 3CLpro enzyme.

Figure 2: Experimental workflow for the identification and in-silico analysis of this compound.

Other Reported Biological Activities

Prior to the investigation of its anti-SARS-CoV-2 potential, this compound was reported to possess anti-tumor and anti-ulcer activities.[1] However, the search results did not provide any detailed mechanistic information or experimental data related to these activities. Further research is needed to elucidate the pathways and molecular targets involved in these effects.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the context of antiviral agents targeting SARS-CoV-2. The in-silico data strongly suggests a mechanism of action centered on the inhibition of the viral 3CLpro enzyme. However, it is imperative that these computational findings are validated through rigorous in-vitro and in-vivo experimental studies. Future research should focus on:

-

In-vitro enzymatic assays to determine the IC50 of this compound against SARS-CoV-2 3CLpro.

-

Cell-based antiviral assays to confirm its efficacy in inhibiting viral replication.

-

Elucidation of the mechanism of action related to its reported anti-tumor and anti-ulcer activities.

-

Pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.

This technical guide summarizes the current knowledge on the mechanism of action of this compound. As new research emerges, this document will require updating to reflect the evolving understanding of this promising natural product.

References

- 1. Frontiers | A high-throughput lipidomics and transcriptomic approach reveals novel compounds from sugarcane linked with promising therapeutic potential against COVID-19 [frontiersin.org]

- 2. Editorial: Hazardous substances from food processing: Formation and control, biotoxicity and mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput lipidomics and transcriptomic approach reveals novel compounds from sugarcane linked with promising therapeutic potential against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Modeling of Gingerglycolipid C Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gingerglycolipid C, a monoacyldigalactosylglycerol isolated from ginger, has demonstrated promising anti-tumor and anti-ulcer activities.[1] Understanding the molecular mechanisms underlying these biological effects necessitates a detailed investigation of its interactions with protein targets. In silico modeling offers a powerful and efficient approach to elucidate these protein binding events, providing insights into binding affinities, interaction sites, and the potential modulation of signaling pathways. This technical guide provides a comprehensive overview of the methodologies and applications of in silico modeling for studying the protein binding of this compound, aimed at researchers, scientists, and professionals in drug development. We present a workflow for in silico analysis, detail relevant experimental protocols for validation, and explore potential protein targets and associated signaling pathways.

Introduction to this compound and In Silico Modeling

Ginger (Zingiber officinale) is a rich source of bioactive compounds with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] Among these compounds, this compound, a glycosylmonoacylglycerol, has been specifically identified for its anti-ulcer properties.[1] The therapeutic potential of this class of molecules is often attributed to their ability to interact with and modulate the function of specific protein targets.

In silico modeling has become an indispensable tool in drug discovery and molecular biology, enabling the prediction and analysis of molecular interactions through computational methods.[4] These approaches significantly reduce the time and cost associated with traditional experimental screening. For a lipid-like molecule such as this compound, in silico techniques like molecular docking and molecular dynamics simulations can predict binding poses, estimate binding affinities, and characterize the dynamic behavior of the protein-ligand complex.

Potential Protein Targets of this compound

While the specific protein targets of this compound are not yet extensively characterized, its known biological activities provide clues for potential interactions.

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like Protease (3CLpro)

A notable in silico study demonstrated the potential of this compound to bind to the 3C-like protease (3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. This finding suggests a potential antiviral application for this natural product.

| Protein Target | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| SARS-CoV-2 3CLpro | This compound | -12.80 | Cys145, His41, Ser46, Met49 | --INVALID-LINK-- |

Putative Targets Based on Biological Activity

Given the anti-tumor and anti-ulcer activities of this compound, several classes of proteins emerge as plausible targets.

-

Glycolipid Transfer Protein (GLTP): GLTP is a cytosolic protein that facilitates the transfer of glycolipids between membranes and has been implicated in cancer progression.[5] As this compound is a glycerol-based glycolipid, GLTP represents a strong candidate for a binding partner.[5][6]

-

Enzymes in Inflammatory Pathways: Chronic inflammation is a key factor in both cancer and ulcer development. Enzymes such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), which are involved in inflammatory processes, are potential targets.[7]

-

Growth Factor Receptors: Dysregulation of growth factor signaling is a hallmark of cancer. Glycolipids have been shown to modulate the activity of growth factor receptors, making them potential targets for this compound.

-

Proteins Involved in Gastric Mucosal Defense: The anti-ulcer effect of this compound may be mediated through interactions with proteins that regulate mucus production, bicarbonate secretion, or mucosal blood flow.[8][9]

In Silico Modeling Workflow

A systematic in silico approach is crucial for accurately predicting and analyzing the interaction of this compound with its protein targets.

Experimental Protocols for Validation

In silico predictions should be validated through experimental techniques to confirm the binding affinity and interaction.

Molecular Docking Protocol

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Obtain the 3D structure of this compound from a chemical database or build it using molecular modeling software.

-

Minimize the energy of the ligand structure.

-

-

Grid Generation:

-

Define the binding site on the protein based on known active sites or through blind docking.

-

Generate a grid box encompassing the defined binding site.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to search for favorable binding poses of this compound within the protein's binding site.

-

The software will generate multiple conformations and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify the most stable binding mode.

-

Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Molecular Dynamics (MD) Simulation Protocol

-

System Setup:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Place the complex in a simulation box and solvate it with an appropriate water model.

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to allow the system to reach a stable state.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., RMSD, RMSF).

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Analyze the interactions between the protein and ligand throughout the simulation.

-

Surface Plasmon Resonance (SPR) Protocol

-

Sensor Chip Preparation:

-

Immobilize the purified target protein onto a suitable sensor chip.

-

-

Binding Analysis:

-

Inject different concentrations of this compound (solubilized with a suitable detergent or in liposomes) over the sensor surface.

-

Measure the change in the refractive index in real-time to monitor the binding and dissociation events.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC) Protocol

-

Sample Preparation:

-

Prepare a solution of the purified target protein in the calorimeter cell.

-

Prepare a solution of this compound (in a suitable buffer with detergent) in the injection syringe.

-

-

Titration:

-

Inject small aliquots of the this compound solution into the protein solution at a constant temperature.

-

Measure the heat released or absorbed during each injection.

-

-

Data Analysis:

-

Integrate the heat signals and plot them against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a binding model to determine the binding stoichiometry (n), binding constant (K), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Potential Signaling Pathways Modulated by this compound

The anti-tumor and anti-ulcer activities of this compound suggest its involvement in modulating key cellular signaling pathways. While direct evidence for this compound is limited, the known effects of other ginger compounds and glycolipids provide a framework for plausible mechanisms.

Anti-Tumor Signaling Pathways

Ginger compounds are known to modulate several signaling pathways implicated in cancer.[2][3][10][11]

-

NF-κB Pathway: Inhibition of the NF-κB pathway can suppress inflammation and induce apoptosis in cancer cells.[11]

-

MAPK Pathway: Modulation of the MAPK pathway can affect cell proliferation, differentiation, and survival.[10]

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a key strategy in cancer therapy as it controls cell growth and proliferation.[10][11]

-

Nrf2 Pathway: Activation of the Nrf2 pathway can protect cells from oxidative stress, a factor that can contribute to carcinogenesis.[2]

Anti-Ulcer Signaling Pathways

The gastroprotective effects of this compound may involve the modulation of pathways related to mucosal defense and healing.

-

Enhancement of Mucosal Defense: this compound may interact with proteins that stimulate the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.[9]

-

Increased Mucosal Blood Flow: Improved blood flow is essential for maintaining the integrity of the gastric mucosa and for healing ulcers.

-

Growth Factor Signaling: Promotion of growth factor signaling (e.g., EGF, FGF) can accelerate the re-epithelialization and tissue repair processes in ulcer healing.[12]

Conclusion

In silico modeling provides a robust framework for investigating the protein binding of this compound and for understanding its therapeutic potential. By combining molecular docking, molecular dynamics simulations, and experimental validation, researchers can identify and characterize the protein targets of this promising natural compound. The insights gained from these studies can guide the rational design of novel therapeutics for cancer and ulcerative diseases. This technical guide offers a comprehensive roadmap for scientists and drug development professionals to embark on the in silico exploration of this compound's mechanism of action.

References

- 1. Stomachic principles in ginger. III. An anti-ulcer principle, 6-gingesulfonic acid, and three monoacyldigalactosylglycerols, gingerglycolipids A, B, and C, from Zingiberis Rhizoma originating in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Glycolipid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of some anti-ulcer and anti-inflammatory natural products on cyclooxygenase and lipoxygenase enzymes: insights from in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Gi Phospholipids in Ulcer Protection - Lenard Lichtenberger [grantome.com]

- 9. Antiulcer Activity and Potential Mechanism of Action of the Leaves of Spondias mombin L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Ginger on Inflammatory Diseases [mdpi.com]

- 12. Molecular mechanisms of ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Bioactive Compounds in Ginger: Gingerols and Shogaols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that "Gingerglycolipid C" is not a recognized compound in scientific literature. This guide will focus on the well-documented and highly significant bioactive compounds in ginger, gingerols and their derivatives, shogaols, which are central to ginger's metabolic and therapeutic properties.

Introduction

Ginger (Zingiber officinale Roscoe) is a globally significant spice and medicinal plant, renowned for its distinct pungent flavor and extensive health benefits.[1] The therapeutic and organoleptic properties of ginger are primarily attributed to a class of phenolic compounds, with gingerols being the most abundant in fresh ginger.[1][2] Upon processing, such as drying or heating, gingerols undergo dehydration to form shogaols, which are noted for their increased pungency and, in some cases, enhanced biological activity.[3][4][5][6][7] This guide provides a comprehensive overview of the biosynthesis, metabolism, and analysis of these core compounds, presenting key data and experimental protocols for researchers in the field.

Biosynthesis of Gingerols and their Conversion to Shogaols

The biosynthesis of gingerols occurs via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites.[8] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core structure of gingerols.[4] Shogaols are not directly biosynthesized in the plant but are rather formed from the dehydration of gingerols during processing or storage.[1][3]

Diagram 1: Biosynthetic Pathway of[9]-Gingerol and its Conversion to[9]-Shogaol

References

- 1. tandfonline.com [tandfonline.com]

- 2. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gingerols and shogaols: Important nutraceutical principles from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gingerol - Wikipedia [en.wikipedia.org]

- 5. Occurrence, biological activity and metabolism of 6-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence, biological activity and metabolism of 6-shogaol - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Computer aided gene mining for gingerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into biological activities profile of gingerols and shogaols for potential pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Gingerglycolipid C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gingerglycolipid C, a naturally occurring glycosylmonoacylglycerol first identified in the rhizomes of Zingiber officinale (ginger), has garnered scientific interest for its potential therapeutic properties. This document provides an in-depth technical overview of this compound, encompassing its discovery, chemical properties, and reported biological activities. Detailed experimental methodologies for its isolation and for assays evaluating its anti-ulcer effects are presented. Furthermore, this guide explores its computationally predicted inhibitory activity against SARS-CoV-2 3CL protease and discusses potential signaling pathways that may be modulated by this compound, supported by visualizations. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

Ginger (Zingiber officinale) has a long history of use in traditional medicine for a variety of ailments. Modern phytochemical research has led to the isolation and characterization of numerous bioactive compounds from ginger, including a class of compounds known as gingerglycolipids. Among these, this compound has been noted for its potential pharmacological activities. This guide serves as a central repository of technical information on this compound, aimed at facilitating further research and development.

Discovery and History